![molecular formula C22H20N2O5 B2784885 3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 2365418-54-6](/img/structure/B2784885.png)
3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Overview
Description
The compound is a derivative of Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids, which are commonly used in peptide synthesis . The Fmoc group is a protective group for amines in organic synthesis. The fluorenyl group is a large, bulky group that provides steric hindrance and thus protects the amine from unwanted reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a fluorenyl group attached to an azetidine ring via a methyloxycarbonyl linker, with the azetidine ring further linked to a 1,2-oxazole ring and a carboxylic acid group .Scientific Research Applications
Antibacterial Agents
Research has shown that derivatives of azetidinylquinolones, which may include structures related to the given chemical compound, have significant antibacterial properties. These derivatives have been synthesized and evaluated for their potency against various bacterial strains. The study found that the stereochemistry of azetidinyl and oxazine rings is crucial for enhancing in vitro activity and oral efficacy in antibacterial applications (Frigola et al., 1995).
Synthesis of Fluorescent Probes
The synthesis and spectral characterization of fluorescent probes containing fluorenylmethyloxycarbonyl (fmoc) fragments, which are part of the structure of the given compound, have been explored for potential applications in biochemistry and molecular biology. These probes can be used for various applications, including the study of biological processes and the development of diagnostic tools (Szafrański et al., 2015).
Liquid Scintillation Solutes
Derivatives of fluorene, which are structurally related to the given compound, have been evaluated as potential liquid scintillation solutes. These compounds have shown excellent scintillation characteristics, making them suitable for applications in radiation detection and measurement (Barnett et al., 1960).
Peptidomimetics and Bioactive Compounds
Research involving 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule structurally related to the given compound, has highlighted its utility in preparing collections of peptidomimetics or biologically active compounds based on the triazole scaffold. This research is significant for developing new therapeutic agents and understanding biological interactions (Ferrini et al., 2015).
Total Synthesis of Proteins
The total chemical synthesis of proteins, such as deglycosylated human erythropoietin, has been achieved using fluoren-9-ylmethoxycarbonyl amino acids, indicating the critical role of such compounds in advanced protein synthesis methodologies. This research contributes to the field of synthetic biology and the production of therapeutic proteins (Robertson & Ramage, 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-21(26)20-9-19(23-29-20)13-10-24(11-13)22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCCRKDZRUMFGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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